![molecular formula C15H16FNO B2441116 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine CAS No. 953901-43-4](/img/structure/B2441116.png)
1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine” is an organic compound containing a fluorophenyl group, a methoxyphenyl group, and an ethan-1-amine group . The presence of these functional groups suggests that this compound could have interesting chemical and physical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable fluorophenyl compound with a methoxyphenyl compound in the presence of a base to form the ether linkage . The ethan-1-amine group could then be introduced through a suitable amine coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fluorophenyl, methoxyphenyl, and ethan-1-amine functional groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the ether and amine functional groups . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorophenyl, methoxyphenyl, and ethan-1-amine groups . For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity and polarity.Scientific Research Applications
Organometallic Complexes in Chemistry
Research by Bustelo et al. (2007) focused on the activation of 1-(4-fluorophenyl)prop-2-yn-1-ol and its derivatives, highlighting their utility in forming series of allenylidene and alkenylcarbyne complexes. These complexes exhibited aromatic electrophilic substitution capabilities, paving the way for the synthesis of various bicyclic carbene complexes. Such compounds are crucial in organometallic chemistry, offering potential applications in catalysis and material science Bustelo et al., 2007.
Synthesis of Chiral Smectic Mesogenes
Kula et al. (2010) explored the synthesis of chiral smectic mesogenes involving compounds like 1-[4-(1-methylheptyloxycarbonyl)phenyl]-2-[4′-(2,2,3,3,4,4,4-heptafluorobutoxy-alkoxy)biphenyl-4-yl]ethanes and 1-[3-fluoro-4-(1-methylheptyloxy-carbonyl)phenyl]-2-[4′-(2,2,3,3,4,4,4-heptafluorobutoxyalkoxy)bi-phenyl-4-yl]ethanes. These compounds, synthesized through Sonogashira coupling, hydrogenation, and Mitsunobu reaction, hold significance in the development of liquid crystals and materials with specific optical properties Kula et al., 2010.
Photophysical Properties and pH Sensors
Hu et al. (2013) synthesized fourteen triphenylamine derivatives functionalized with fluorophenyl, methoxyphenyl, and pyridinyl groups. These compounds exhibited solvent-dependent Stokes shifts and were recognized for their potential as fluorescent pH sensors, crucial in various chemical and biological studies Hu et al., 2013.
Melanin Biosynthesis Inhibition
Choi et al. (2002) investigated the effects of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine on melanin biosynthesis, an essential factor in hyper-pigmentation. The compound, a nitrogen analog of stilbene, showed potential as a skin whitening agent due to its tyrosinase inhibition and UV-blocking capabilities Choi et al., 2002.
Stable Fluorophores in Biomedical Analysis
Hirano et al. (2004) introduced a novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), demonstrating strong fluorescence across a wide pH range in aqueous media. The study highlighted its stability and potential applications as a fluorescent labeling reagent, crucial in biomedical analysis and diagnostics Hirano et al., 2004.
Safety and Hazards
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9,11H,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHUVJPVPEBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

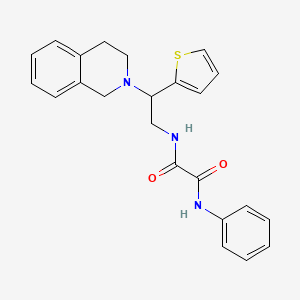

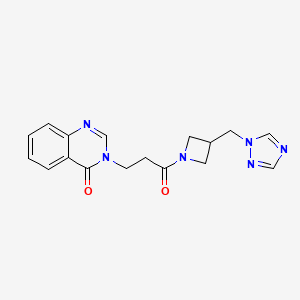
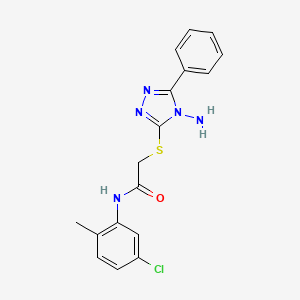
![2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2441037.png)
![N-(3-(diethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2441040.png)
![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2441042.png)
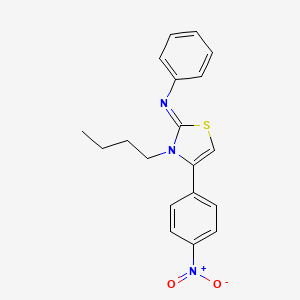
![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2441044.png)

![2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2441046.png)
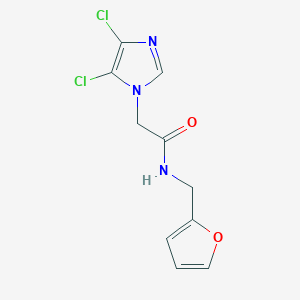
![4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2441053.png)
![1-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2441056.png)